5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
Description
5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fluorine atom at the para position of the phenyl ring (C5) and a 2-methoxyphenoxy group at the C4 position. Thieno[2,3-d]pyrimidines are heterocyclic compounds with a fused thiophene-pyrimidine core, known for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . The structural uniqueness of this compound lies in the combination of electron-withdrawing (4-fluorophenyl) and electron-donating (2-methoxyphenoxy) substituents, which may modulate its biological and physicochemical properties.
Properties
Molecular Formula |
C19H13FN2O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H13FN2O2S/c1-23-15-4-2-3-5-16(15)24-18-17-14(10-25-19(17)22-11-21-18)12-6-8-13(20)9-7-12/h2-11H,1H3 |
InChI Key |
JJCMKGPRWFZMGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, using a 4-fluorophenylboronic acid or a similar reagent.
Attachment of the 2-Methoxyphenoxy Group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles depending on the reaction conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine and methoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- Synthetic Efficiency: Derivatives like 7i and 5d are synthesized with high yields (84–87%), suggesting robust protocols for introducing phenoxy/amine substituents . The target compound’s synthesis may follow similar pathways but with adjustments for steric hindrance from the ortho-methoxy group.
- Melting Points: Melting points for C4-amine analogs (7e–7i) range from 199–231°C, while C4-phenoxy derivatives (e.g., 5d) have lower melting points (~139–146°C), likely due to reduced crystallinity from bulky substituents .
Electronic and Steric Effects on Bioactivity
Enzyme Inhibition (TS/DHFR)
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group (EWG) in the target compound aligns with SAR trends for thymidylate synthase (TS) inhibition, where EWGs enhance activity (e.g., 4-fluoro, 4-nitro analogs in show IC₅₀ = 0.11–4.6 µM) .
- Electron-Donating Groups (EDGs): The 2-methoxyphenoxy group (EDG) may reduce TS inhibition compared to EWGs but could improve solubility or DHFR binding. For example, thieno[2,3-d]pyrimidines with EDGs like 4-methoxy exhibit moderate DHFR inhibition (IC₅₀ = 0.56–5.6 µM) .
Antimicrobial and Anticancer Activity
- Phenoxy vs. Amine Substituents: C4-amine analogs (e.g., 7i) show antimicrobial activity, while C4-phenoxy derivatives (e.g., 5d) are untested but may exhibit similar profiles due to shared core .
- Thiol vs. Methoxy Groups : Mercapto-substituted analogs () may offer enhanced metal-binding properties for antimicrobial action, whereas methoxy groups prioritize lipophilicity for membrane penetration .
Pharmacokinetic and Physicochemical Properties
- Oral Bioavailability : Methoxy groups in ’s LHRH antagonist facilitate intramolecular H-bonding, improving oral absorption . The target compound’s 2-methoxy group may mimic this effect.
Biological Activity
5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. Its unique structural features, including a fluorophenyl group and a methoxyphenoxy moiety, suggest potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and receptors. The compound likely binds to active sites within target enzymes, leading to inhibition of their activity. Notably, preliminary studies have suggested its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Biological Activity Assays
The biological activity of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine has been evaluated through various assays:
- Anti-inflammatory Activity : The compound has shown promise in suppressing inflammatory pathways by inhibiting COX enzymes. In vitro studies demonstrated a reduction in prostaglandin E2 (PGE2) production, indicating its potential use in treating inflammatory disorders .
- Anticancer Activity : In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines. For instance:
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally similar to 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | COX-1 | Inhibition (IC50 = 10 µM) | |
| Compound B | VEGFR-2 | Inhibition (IC50 = 13 µM) | |
| Compound C | A549 Cells | Cytotoxicity (IC50 = 6.6 µM) |
These findings suggest that the thieno[2,3-d]pyrimidine scaffold can yield compounds with significant biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
